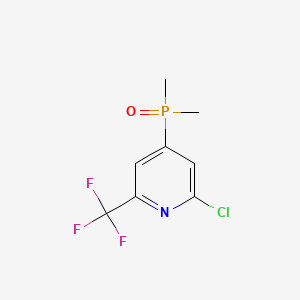
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chloro group, a dimethylphosphoryl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine typically involves the introduction of the chloro, dimethylphosphoryl, and trifluoromethyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the use of chlorinating agents, phosphorylating agents, and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, dimethylphosphoryl, and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The chloro, dimethylphosphoryl, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(dimethylphosphoryl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
2-Chloro-6-(trifluoromethyl)pyridine:
4-(Dimethylphosphoryl)-6-(trifluoromethyl)pyridine: Lacks the chloro group, leading to variations in its chemical behavior.
Uniqueness
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the chloro, dimethylphosphoryl, and trifluoromethyl groups on the pyridine ring allows for diverse applications and interactions that are not possible with similar compounds lacking one or more of these groups.
Properties
Molecular Formula |
C8H8ClF3NOP |
|---|---|
Molecular Weight |
257.58 g/mol |
IUPAC Name |
2-chloro-4-dimethylphosphoryl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8ClF3NOP/c1-15(2,14)5-3-6(8(10,11)12)13-7(9)4-5/h3-4H,1-2H3 |
InChI Key |
SPLYILMLVVCSBT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


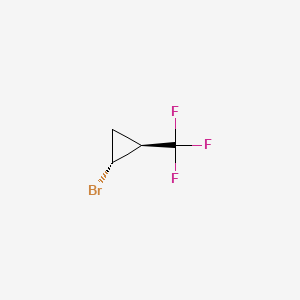
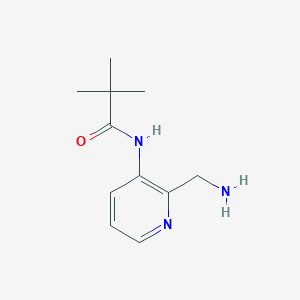
![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
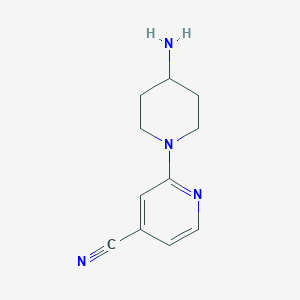
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)
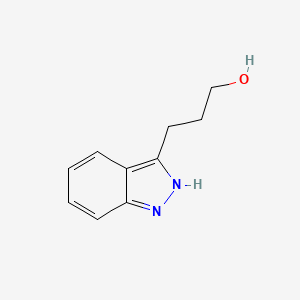
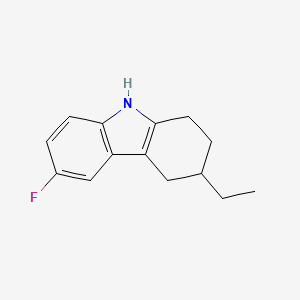
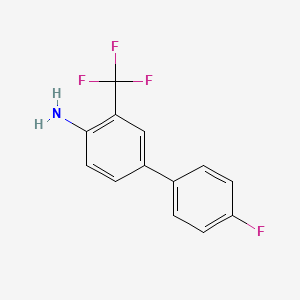
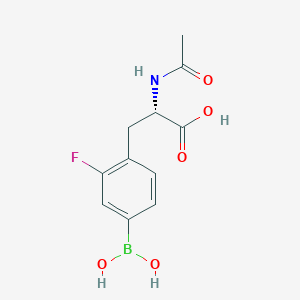
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
